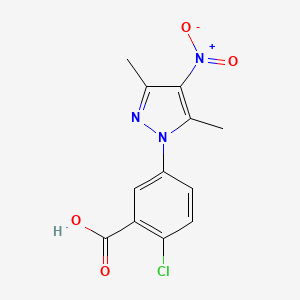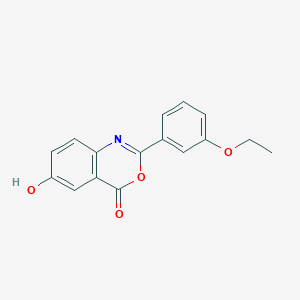
(2Z)-4-(1H-benzimidazol-5-ylamino)-4-oxobut-2-enoic acid
Overview
Description
(2Z)-4-(1H-benzimidazol-5-ylamino)-4-oxobut-2-enoic acid: is a chemical compound that features a benzimidazole ring fused with an amino group and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(1H-benzimidazol-5-ylamino)-4-oxobut-2-enoic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalent, such as trimethyl orthoformate . The reaction proceeds as follows:
Condensation Reaction: o-Phenylenediamine reacts with formic acid to form the benzimidazole nucleus.
Substitution Reaction: The benzimidazole nucleus is then substituted with an appropriate aldehyde to introduce the butenoic acid moiety.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-(1H-benzimidazol-5-ylamino)-4-oxobut-2-enoic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The amino group in the benzimidazole ring can undergo substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Oxo derivatives.
Reduction Products: Amine derivatives.
Substitution Products: N-alkyl and N-acyl derivatives.
Scientific Research Applications
(2Z)-4-(1H-benzimidazol-5-ylamino)-4-oxobut-2-enoic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-4-(1H-benzimidazol-5-ylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, making it a candidate for therapeutic applications .
Comparison with Similar Compounds
(2Z)-4-(1H-benzimidazol-5-ylamino)-4-oxobut-2-enoic acid: can be compared with other benzimidazole derivatives:
Benzimidazole: The parent compound, which serves as a core structure for many derivatives.
2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide: A derivative with a thio group, used in different applications.
N-alkylbenzimidazoles: Compounds with alkyl groups attached to the nitrogen atom, showing different biological activities.
The uniqueness of This compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(Z)-4-(3H-benzimidazol-5-ylamino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10(3-4-11(16)17)14-7-1-2-8-9(5-7)13-6-12-8/h1-6H,(H,12,13)(H,14,15)(H,16,17)/b4-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNLNFGJGALRCV-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C=CC(=O)O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1NC(=O)/C=C\C(=O)O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(TERT-BUTYL)CYCLOHEXYL]-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4650646.png)

![7-benzyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4650655.png)

![N-ACETYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE](/img/structure/B4650665.png)
![8-(4-fluorophenyl)-N-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B4650669.png)
![4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B4650673.png)
![ethyl (1-{[(4-isopropylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4650687.png)
![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4650694.png)
![N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4650699.png)
![4-(benzyloxy)-N-[6-iodo-2-(5-nitro-2-thienyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzamide](/img/structure/B4650702.png)
![N-(3-acetylphenyl)-2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide](/img/structure/B4650707.png)


